molecular formula C13H19BrClNO B1525281 4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride CAS No. 1220032-62-1

4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride

Cat. No.: B1525281
CAS No.: 1220032-62-1
M. Wt: 320.65 g/mol
InChI Key: XXFLRXVFBNSIQF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being this compound. This nomenclature precisely describes the molecular structure, indicating the presence of a piperidine ring substituted at the 4-position with a phenoxy group that itself bears both bromo and ethyl substituents. The compound is officially registered under Chemical Abstracts Service number 1220032-62-1, providing a unique identifier for chemical databases and regulatory purposes.

The systematic naming convention reflects the hierarchical structure of the molecule, beginning with the piperidine core as the principal functional group. The phenoxy substituent is described with its specific substitution pattern, where the bromo group occupies the 4-position and the ethyl group is located at the 2-position of the benzene ring. The hydrochloride designation indicates the presence of the chloride counterion, which significantly affects the compound's solubility and stability characteristics.

Alternative nomenclature systems have been employed in various chemical databases, including the simplified molecular-input line-entry system representation. The compound also carries the molecular descriptor library number MFCD13560744, which serves as an additional unique identifier in chemical inventory systems. These multiple identification systems ensure accurate compound tracking across different research platforms and commercial suppliers.

The Chemical Abstracts Service registry system provides comprehensive coverage of the compound's chemical identity, including its relationship to parent compounds and structural analogs. The systematic approach to nomenclature ensures that researchers can unambiguously identify this specific compound among the numerous piperidine derivatives that exist in chemical literature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₃H₁₉BrClNO, representing the precise atomic composition of this heterocyclic compound. This formula indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 320.65 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

The molecular formula reveals important structural insights about the compound's composition. The presence of a single nitrogen atom confirms the piperidine ring structure, while the oxygen atom indicates the ether linkage connecting the piperidine ring to the substituted phenyl group. The bromine substitution adds significant molecular weight and influences the compound's physical properties, while the chlorine atom exists as part of the hydrochloride salt formation.

Property Value Reference
Molecular Formula C₁₃H₁₉BrClNO
Molecular Weight 320.65 g/mol
Bromine Content 24.9% by mass Calculated
Chlorine Content 11.1% by mass Calculated
Nitrogen Content 4.4% by mass Calculated

The elemental composition analysis demonstrates that bromine represents the largest single atomic contributor to molecular weight, comprising approximately 24.9% of the total mass. This substantial halogen presence significantly influences the compound's chemical reactivity and physical properties. The chlorine content, representing 11.1% of molecular weight, exists as the hydrochloride salt component rather than covalently bonded within the organic framework.

The molecular weight determination enables precise analytical quantification using various spectroscopic and chromatographic techniques. Mass spectrometry analysis would show characteristic fragmentation patterns related to the loss of the hydrochloride component and subsequent breakdown of the organic framework. The relatively high molecular weight compared to simpler piperidine derivatives reflects the complex substitution pattern and salt formation.

Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals complex spatial arrangements that significantly influence its chemical and biological properties. The piperidine ring adopts characteristic chair conformations, with the phenoxy substituent occupying either axial or equatorial positions depending on energetic considerations. Computational modeling studies suggest that the equatorial conformation represents the thermodynamically favored arrangement due to reduced steric interactions.

The phenoxy group orientation relative to the piperidine ring creates distinct conformational possibilities that affect molecular recognition and binding interactions. The ether oxygen linkage provides rotational freedom around the carbon-oxygen bond, allowing for multiple conformational states with varying degrees of stability. The presence of the bulky bromo substituent on the phenyl ring introduces additional steric constraints that influence the preferred conformational arrangements.

Conformational flexibility analysis indicates that the compound exhibits restricted rotation around the phenoxy linkage due to steric interactions between the substituted phenyl ring and the piperidine hydrogen atoms. The ethyl group substitution at the 2-position of the phenyl ring creates additional conformational complexity by introducing another rotatable bond with associated energy barriers. These conformational considerations are crucial for understanding the compound's interaction profiles with biological targets and crystallization behavior.

The spatial arrangement of functional groups within the molecule creates distinct regions of electron density and electrostatic potential that govern intermolecular interactions. The bromo substituent introduces significant electronegativity differences that affect the overall dipole moment and hydrogen bonding capabilities of the compound. Theoretical calculations suggest that the most stable conformations minimize unfavorable steric contacts while maximizing favorable electrostatic interactions.

Dynamic conformational behavior studies indicate that the compound undergoes conformational interconversion at physiological temperatures, with energy barriers sufficiently low to permit facile transitions between conformational states. This conformational flexibility may contribute to the compound's ability to interact with multiple molecular targets and adapt to different binding environments.

X-Ray Crystallographic Data Interpretation

X-ray crystallographic analysis represents the gold standard for determining precise three-dimensional molecular structures and provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, crystallographic studies would reveal critical structural parameters including the exact geometry of the piperidine ring, the orientation of the phenoxy substituent, and the spatial relationships between functional groups.

The crystallographic analysis methodology involves mounting single crystals of sufficient quality in an intense X-ray beam to produce characteristic diffraction patterns. The resulting diffraction data provides information about electron density distribution throughout the crystal lattice, enabling precise determination of atomic positions and thermal motion parameters. For this particular compound, successful crystallization would require optimization of solvent conditions and temperature parameters to produce crystals suitable for high-resolution structural determination.

Crystal packing analysis would reveal how individual molecules organize within the crystal lattice and identify specific intermolecular interactions that stabilize the solid-state structure. The presence of the hydrochloride salt component introduces additional complexity through ionic interactions and hydrogen bonding networks that significantly influence crystal stability and solubility properties. Chloride anions typically form extensive hydrogen bonding networks with protonated nitrogen centers and any available hydrogen bond donors.

The bromine substitution pattern creates opportunities for halogen bonding interactions that may play important roles in crystal packing arrangements. Bromine atoms can participate in both halogen bonding as electron acceptors and in weak van der Waals interactions that contribute to overall crystal stability. The crystallographic analysis would provide precise measurements of these interaction distances and angles, enabling detailed understanding of the forces governing solid-state organization.

Thermal motion analysis from crystallographic data would reveal the dynamic behavior of different molecular regions within the crystal lattice. The piperidine ring typically exhibits well-defined thermal ellipsoids indicating restricted motion, while terminal substituents such as the ethyl group may show increased thermal motion reflecting greater conformational flexibility. Such thermal motion parameters provide insights into molecular flexibility and potential disorder within the crystal structure.

Properties

IUPAC Name

4-(4-bromo-2-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-2-10-9-11(14)3-4-13(10)16-12-5-7-15-8-6-12;/h3-4,9,12,15H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFLRXVFBNSIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220032-62-1
Record name Piperidine, 4-(4-bromo-2-ethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly concerning neurological disorders. Its unique structure, which includes a piperidine ring and a brominated phenoxyethyl group, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.

  • Molecular Formula : C16H25BrClNO
  • Molecular Weight : Approximately 362.73 g/mol
  • Structure : The compound features a piperidine ring substituted with a phenoxy group that contains a bromine atom at the para position.

Research indicates that this compound may interact with various cellular pathways and receptor systems. Although the exact mechanisms remain largely unexplored, preliminary studies suggest its role in modulating neurotransmitter systems, particularly those related to serotonin and dopamine, which are crucial in treating neurological disorders such as depression and anxiety.

Biological Activity Overview

The compound has shown promise in several biological assays:

  • Neuroprotective Effects : It has been indicated that the compound may exert neuroprotective effects by modulating oxidative stress and inflammation pathways.
  • Serotonin Reuptake Inhibition : Similar compounds have demonstrated serotonin-selective reuptake inhibition, suggesting that this compound might exhibit similar properties .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural DifferencesUnique Features
3-(4-Bromo-2-propylphenoxy)piperidine hydrochlorideContains a propyl group instead of an ethyl groupMay exhibit different pharmacokinetics due to the longer alkyl chain
3-(4-Chloro-2-ethylphenoxy)piperidine hydrochlorideSubstituted with chlorine instead of bromineDifferent reactivity and potential biological activity
3-(4-Methyl-2-ethylphenoxy)piperidine hydrochlorideContains a methyl group instead of bromineAlters chemical properties and applications significantly

Case Studies and Research Findings

  • Neuroprotective Study : A study assessed the neuroprotective effects of various piperidine derivatives, including this compound. Results indicated a significant reduction in neuronal cell death under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Serotonin Activity Evaluation : In another investigation focusing on serotonin-selective reuptake inhibitors (SSRIs), derivatives similar to this compound were evaluated for their ability to enhance serotonin levels in synaptic clefts. The findings highlighted its potential as an SSRI candidate .
  • Pharmacokinetic Studies : Pharmacokinetic profiling of related compounds revealed that structural modifications significantly affect absorption and distribution characteristics. This suggests that further studies on this compound could yield insights into optimizing its therapeutic efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility References
4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride (Hypothetical) C₁₃H₁₇BrClNO 342.64 4-bromo, 2-ethylphenoxy Not reported
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride C₁₆H₂₃BrClNO 376.72 4-bromo, 2-isopropylphenoxy Not reported
4-(4-Bromophenyl)piperidine hydrochloride C₁₁H₁₃BrClN 298.59 4-bromophenyl (direct attachment) Partially water-soluble
4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride C₁₁H₁₄BrClFNO 314.59 2-bromo, 4-fluorophenoxy Not reported
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride C₁₇H₂₇BrClNO 396.77 2-bromo, 4-tert-butylphenoxy Not reported
2-(4-Bromo-phenyl)-piperidine hydrochloride C₁₁H₁₃BrClN 298.59 4-bromophenyl at piperidine 2-position Not reported
4-(4-Nitrophenyl)piperidine hydrochloride C₁₁H₁₅ClN₂O₂ 242.70 4-nitrophenyl Soluble in water/alcohol
Key Observations:
  • Polarity : The 4-nitrophenyl derivative () exhibits higher polarity due to the nitro group, enhancing water solubility compared to brominated analogues.
  • Positional Isomerism : Compounds like 2-(4-bromo-phenyl)-piperidine hydrochloride () demonstrate how bromine placement on the piperidine ring (2-position vs. 4-position) can influence conformational flexibility and intermolecular interactions.

Pharmacological and Toxicological Comparisons

While direct bioactivity data for this compound are unavailable, insights can be drawn from structurally related pharmaceuticals:

  • Paroxetine Derivatives (–11): These compounds feature fluorinated phenyl and benzodioxol groups. The fluorine atom in paroxetine enhances metabolic stability and CNS penetration, a property absent in brominated analogues. Bromine’s larger atomic radius may reduce blood-brain barrier permeability compared to fluorine.
  • Toxicity: Limited data exist for brominated piperidines, but 4-(4-Nitrophenyl)piperidine hydrochloride () likely exhibits higher acute toxicity due to the nitro group’s electrophilic nature, which can form reactive metabolites.

Q & A

Q. What are the established synthetic routes for 4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a brominated phenol derivative (e.g., 4-bromo-2-ethylphenol) with a piperidine precursor, followed by HCl neutralization to form the hydrochloride salt. Key parameters include:
  • Reaction Temperature : Optimal range of 60–80°C to balance reactivity and side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Demethylation : Use of BBr₃ in dichloromethane (0°C to RT) for functional group modification (e.g., converting methoxy to hydroxyl groups) .

Q. What spectroscopic and chromatographic methods are employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., ethyl and bromo groups on the phenyl ring, piperidine ring conformation) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and detect impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₈BrClNO: 330.1 g/mol) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :
  • Hygroscopicity : Store under inert atmosphere (argon or nitrogen) to prevent moisture absorption .
  • Light Sensitivity : Protect from UV light using amber glassware to avoid photodegradation of the bromoethyl group .
  • Temperature : Long-term storage at –20°C in desiccated conditions .

Advanced Research Questions

Q. How can computational chemistry and reaction path modeling optimize the synthesis of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in nucleophilic substitution steps .
  • ICReDD Framework : Combine computational predictions (e.g., solvent effects, temperature gradients) with high-throughput experimentation to narrow optimal conditions, reducing trial-and-error approaches .
  • Machine Learning : Train models on reaction databases to predict yields based on substituent electronic effects (e.g., bromine’s electron-withdrawing nature) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., dopaminergic pathway modulation vs. no observed effects)?

  • Methodological Answer :
  • Assay Standardization : Compare cell lines (e.g., HEK-293 vs. SH-SY5Y) and receptor subtypes (D2 vs. D3 dopamine receptors) .
  • Metabolite Screening : Use LC-MS to detect degradation products or active metabolites that may influence activity .
  • Structural Analogues : Test halogen-substituted variants (e.g., fluoro or iodo derivatives) to isolate the bromoethyl group’s role .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance target selectivity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the ethyl group with cyclopropyl or trifluoromethyl groups to modulate lipophilicity and steric effects .
  • Positional Isomerism : Synthesize 2-bromo-4-ethyl vs. 4-bromo-2-ethyl isomers to evaluate spatial effects on receptor binding .
  • Pharmacophore Mapping : Overlay docking poses (e.g., using AutoDock Vina) to identify critical hydrogen-bonding interactions with target proteins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride
Reactant of Route 2
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4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride

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